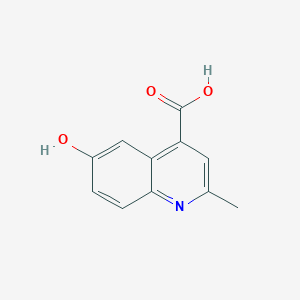

6-Hydroxy-2-methylquinoline-4-carboxylic acid

Description

Molecular Structure Analysis

The molecular architecture of this compound centers around a bicyclic quinoline core system with specific substitution patterns that define its chemical identity. The compound exhibits the International Union of Pure and Applied Chemistry name 2-methyl-4-oxo-1H-quinoline-6-carboxylic acid, reflecting its predominant tautomeric form. The Simplified Molecular Input Line Entry System representation CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O accurately depicts the keto tautomer, while the International Chemical Identifier InChI=1S/C11H9NO3/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15) provides comprehensive structural information.

The quinoline framework consists of a benzene ring fused to a pyridine ring, creating a planar aromatic system that extends conjugation throughout the molecule. The methyl group at position 2 introduces steric bulk near the nitrogen heteroatom, influencing both electronic properties and molecular conformation. The carboxylic acid functionality at position 6 provides a site for hydrogen bonding and ionic interactions, while the hydroxyl group at position 4 participates in intramolecular hydrogen bonding with the adjacent nitrogen atom.

Tautomeric equilibrium represents a crucial aspect of this compound's structural behavior. The 4-hydroxy form can undergo keto-enol tautomerization to yield the 4-oxo derivative, with the equilibrium position depending on solvent polarity, temperature, and intermolecular interactions. In aqueous solutions and polar solvents, the keto form predominates due to enhanced stabilization through hydrogen bonding networks. The predicted boiling point of 414.7±40.0 degrees Celsius and density of 1.410±0.06 grams per cubic centimeter reflect the compound's moderate molecular weight and extensive hydrogen bonding capabilities.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within this compound. The methyl group at position 2 typically appears as a singlet around 2.6-2.7 parts per million, reflecting its attachment to the electron-deficient pyridine ring. Aromatic protons in the quinoline system generate complex multiplets between 7.2-8.0 parts per million, with coupling patterns revealing the specific substitution pattern and electronic environment of each position.

The hydroxyl proton exhibits characteristic behavior depending on the tautomeric form present. In the 4-hydroxy tautomer, this proton appears as a broad singlet around 11.10 parts per million due to rapid exchange with solvent molecules and intramolecular hydrogen bonding. The carboxylic acid proton typically resonates at approximately 16.44 parts per million as a broad singlet, reflecting the highly deshielded environment created by the carbonyl oxygen. Temperature-dependent Nuclear Magnetic Resonance studies reveal dynamic exchange processes between tautomeric forms, with coalescence temperatures providing insight into interconversion barriers.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through chemical shift analysis of carbon environments. The methyl carbon appears around 25 parts per million, while aromatic carbons span the region from 110-160 parts per million depending on their electronic environment and substitution pattern. The carboxylic acid carbonyl carbon exhibits characteristic downfield shifts around 170-180 parts per million, while the C4 carbon position shows significant variation depending on tautomeric form, appearing around 160 parts per million for the keto form and 180 parts per million for the enol form.

Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular interactions. The carboxylic acid functionality generates distinctive peaks around 3200-3600 inverse centimeters for oxygen-hydrogen stretching and 1650-1750 inverse centimeters for carbon-oxygen double bond stretching. The quinoline ring system produces characteristic aromatic carbon-carbon stretching vibrations between 1450-1650 inverse centimeters, while carbon-nitrogen stretching appears around 1550 inverse centimeters. Hydroxyl group stretching typically occurs around 3400 inverse centimeters, often broadened due to hydrogen bonding interactions.

Ultraviolet-Visible spectroscopy demonstrates the extended conjugation present in the quinoline system through characteristic absorption patterns. The compound exhibits primary absorption maxima around 250-300 nanometers corresponding to π→π* transitions within the aromatic system. Secondary absorption features around 320-380 nanometers reflect n→π* transitions involving the nitrogen heteroatom and carbonyl functionalities. The specific wavelength positions and extinction coefficients vary with solvent polarity and pH, reflecting the influence of tautomeric equilibria and ionization states on electronic structure.

| Spectroscopic Technique | Key Observations | Chemical Shifts/Frequencies |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Methyl singlet, Aromatic multiplets, Exchangeable protons | 2.6-2.7 ppm (CH3), 7.2-8.0 ppm (Ar-H), 11.10 ppm (OH), 16.44 ppm (COOH) |

| Carbon-13 Nuclear Magnetic Resonance | Methyl carbon, Aromatic carbons, Carbonyl carbon | ~25 ppm (CH3), 110-160 ppm (Ar-C), 170-180 ppm (COOH) |

| Infrared | Functional group vibrations | 3200-3600 cm⁻¹ (O-H), 1650-1750 cm⁻¹ (C=O), 1450-1650 cm⁻¹ (Ar C=C) |

| Ultraviolet-Visible | Electronic transitions | 250-300 nm (π→π), 320-380 nm (n→π) |

X-ray Crystallographic Studies

Single crystal X-ray diffraction analysis provides definitive three-dimensional structural information for this compound and related derivatives. Crystallographic studies of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a structurally analogous compound, reveal monoclinic crystal systems with space group P21/c. The unit cell parameters demonstrate moderate molecular packing with dimensions of a = 4.0161(9) Angstroms, b = 17.850(4) Angstroms, c = 15.891(6) Angstroms, and β = 96.13(3) degrees.

Molecular geometry within the crystal lattice shows the quinoline ring system maintaining planarity with minimal deviation from ideal aromatic geometry. The carboxylic acid group adopts conformations that optimize hydrogen bonding interactions with neighboring molecules, creating extended hydrogen bonding networks throughout the crystal structure. Bond lengths and angles conform to expected values for quinoline derivatives, with carbon-carbon bonds in the aromatic system measuring approximately 1.39-1.42 Angstroms and carbon-nitrogen bonds around 1.33-1.35 Angstroms.

Intermolecular interactions play crucial roles in crystal packing and stability. Hydrogen bonding between carboxylic acid groups creates dimeric units with typical oxygen...oxygen distances of 2.6-2.8 Angstroms. Additional hydrogen bonding involving the hydroxyl group and ring nitrogen atoms contributes to three-dimensional network formation. π-π stacking interactions between quinoline rings provide additional stabilization with typical centroid-to-centroid distances of 3.4-3.8 Angstroms.

The crystallographic studies of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate reveal similar monoclinic symmetry with space group P21/c and unit cell parameters a = 9.5401(7) Angstroms, b = 11.8332(8) Angstroms, c = 11.858(1) Angstroms, β = 109.436(8) degrees. These structures provide insight into the conformational preferences and packing motifs typical of substituted quinoline carboxylic acids.

Thermal parameters derived from crystallographic refinement indicate relatively rigid molecular frameworks with limited thermal motion, consistent with the extensive aromatic conjugation and hydrogen bonding networks present in the crystal structure. The successful structure solution and refinement to R-factors below 10% demonstrate high-quality crystallographic data and reliable structural parameters.

| Crystallographic Parameter | Compound 3 | Compound 4 |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| Unit Cell a (Å) | 4.0161(9) | 9.5401(7) |

| Unit Cell b (Å) | 17.850(4) | 11.8332(8) |

| Unit Cell c (Å) | 15.891(6) | 11.858(1) |

| β (degrees) | 96.13(3) | 109.436(8) |

| Volume (ų) | 1132.6(5) | 1262.3(2) |

| Z | 4 | 4 |

| Density (g/cm³) | 1.462 | 1.385 |

| R-factor | 0.084 | 0.049 |

Properties

IUPAC Name |

6-hydroxy-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-4-9(11(14)15)8-5-7(13)2-3-10(8)12-6/h2-5,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFWTUBNIJBJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354734 | |

| Record name | 6-hydroxy-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50741-53-2 | |

| Record name | 6-hydroxy-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Doebner Reaction-Based Synthesis

Overview:

The Doebner reaction is a classical and widely used method for synthesizing quinoline-4-carboxylic acids, including 6-hydroxy-2-methylquinoline-4-carboxylic acid. It involves the condensation of aniline derivatives with aldehydes and pyruvic acid under acidic or neutral conditions.

- Aniline (or substituted aniline) + Aldehyde + Pyruvic acid → this compound derivatives

- Reactants: Aromatic amines (aniline derivatives), pyruvic acid, and aldehydes.

- Solvent: Ethanol is commonly used.

- Temperature: Room temperature to mild heating (~80 °C).

- Reaction Time: Typically 2–5 hours until precipitate formation.

- Purification: Precipitate is filtered, washed, and recrystallized from ethanol.

- The reaction is regioselective, favoring ring closure at positions with less steric hindrance.

- Electron-donating substituents on the aromatic amine enhance yield.

- The order of mixing reactants influences product distribution.

- Yields range from moderate to good (e.g., 67% for 6,7-dimethoxy derivative).

- By-products can form, but high purity is achievable by recrystallization.

- Simple and straightforward procedure.

- High purity products precipitate directly from the reaction mixture.

- Mild reaction conditions.

- Moderate yields due to by-product formation.

- Reaction times can be several hours.

Table 1: Representative Doebner Reaction Data for Quinoline-4-carboxylic Acids

| Entry | Aromatic Amine Substituent | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| 1 | 6-Hydroxy (unsubstituted) | ~65-70 | ~280-285 | High purity, regioselective |

| 2 | 6,7-Dimethoxy | 67 | 280-285 | Electron-donating groups aid |

| 3 | Other derivatives | 50-70 | Varies | Dependent on substituent |

Condensation of Isatin or Isatic Acid Salts with Halogenated Acetone

Overview:

An alternative preparation involves reacting isatin or its salts with chlorinated acetone derivatives in the presence of alkaline earth hydroxides, yielding 2-methyl-3-hydroxyquinoline-4-carboxylic acids, closely related to the target compound.

- Starting Materials: Isatin or sodium salt of isatic acid.

- Reagents: Chloracetone, alkaline-earth hydroxides (e.g., calcium hydroxide).

- Conditions: Heating at 80–100 °C for several hours.

- Workup: Acidification to precipitate the product.

- The reaction proceeds via ring cleavage of isatin to isatic acid salts, followed by condensation.

- The process is faster and yields are higher compared to older methods.

- The product is easily purified by dissolving in sodium carbonate and reprecipitating with acid.

- The method allows for the preparation of various substituted quinoline derivatives.

- Good yields and relatively short reaction times.

- Straightforward purification.

- Requires handling of chlorinated reagents.

- Reaction conditions require controlled heating.

| Parameter | Value/Condition |

|---|---|

| Temperature | 80–90 °C |

| Reaction Time | 4–5 hours |

| Yield | Up to 92% (purified product) |

| Purification | Sodium carbonate solution, acid precipitation |

Oxidative and Catalytic Methods Using Quinoline Precursors

Overview:

Recent advances include the synthesis of quinoline-4-carboxylic acid derivatives via oxidation of vinyl-quinoline intermediates and catalytic methods employing novel catalysts.

- Starting from 2-vinyl-4-quinoline carboxylic acid, oxidation with potassium permanganate in alkaline solution yields quinoline-2,4-dicarboxylic acid.

- Subsequent treatment with m-xylene under reflux affords Cinchonic acid derivatives.

- Catalysts such as ionically tagged magnetic nanoparticles bearing urea linkers have been employed for the synthesis of 2-aryl-quinoline-4-carboxylic acids, demonstrating high yields and recyclability.

- These methods offer mild reaction conditions, cheap raw materials, and simple handling.

- Suitable for scale-up and industrial production due to cost efficiency and process stability.

Table 2: Oxidative Preparation Steps

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 2-vinyl-4-quinoline carboxylic acid + KMnO4 + NaOH, 35-45 °C, 2-8 h | Quinoline-2,4-dicarboxylic acid | Oxidation step |

| 2 | Quinoline-2,4-dicarboxylic acid + m-xylene reflux | Cinchonic Acid | Cyclization and purification |

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Doebner Reaction | Aniline derivatives, aldehyde, pyruvic acid | Ethanol, RT to 80 °C, 2–5 h | 60-70% | Simple, mild, high purity | By-products, moderate yield |

| Isatin + Chloracetone Condensation | Isatin or isatic acid salts, chloracetone | 80–100 °C, 4–5 h | Up to 92% | High yield, fast | Requires chlorinated reagents |

| Oxidative Catalytic Methods | Vinyl-quinoline derivatives, KMnO4, NaOH | Mild heating, 2-8 h | Variable | Industrially feasible, cost-effective | Multi-step, requires catalysts |

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of quinoline, including 6-hydroxy-2-methylquinoline-4-carboxylic acid, exhibit promising antimicrobial and anticancer activities. Studies have shown that quinoline derivatives can inhibit the growth of various bacteria and cancer cell lines, making them candidates for drug development. The compound's structure allows it to interact with biological targets effectively, enhancing its potential as a therapeutic agent.

P-Glycoprotein Inhibition

Recent studies have identified that certain quinoline derivatives can act as P-glycoprotein (P-gp) inhibitors. This property is crucial in overcoming multidrug resistance in cancer therapies. Specifically, compounds derived from this compound have demonstrated significant inhibition of P-gp activity in drug-resistant cancer cell lines . This suggests a pathway for developing more effective anticancer drugs.

Dye Manufacturing

Synthesis of Dyestuffs

this compound can be utilized in the synthesis of dyestuffs. The compound's ability to form azo dyes through reactions with diazo compounds highlights its utility in the textile and dye industries. The resulting dyes are characterized by their vibrant colors and stability, making them suitable for various applications .

Biochemical Research

Biological Evaluation and Molecular Docking Studies

The compound has been subjected to extensive biochemical evaluations to understand its interactions at the molecular level. Molecular docking studies have indicated that this compound can bind effectively to specific biological targets, which is essential for drug design . These insights are valuable for researchers aiming to develop new therapeutic agents based on this compound.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound against multidrug-resistant gastric carcinoma cells. The results demonstrated a marked reduction in cell viability, indicating its potential as an adjunct therapy in resistant cancer types .

Case Study 2: Dye Synthesis

In a synthetic chemistry approach, researchers successfully synthesized azo dyes from this compound through diazotization reactions. The resulting dyes exhibited high stability and vivid colors suitable for textile applications .

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives share a common heterocyclic core but exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 6-hydroxy-2-methylquinoline-4-carboxylic acid with structurally related compounds:

Structural and Physicochemical Properties

Electronic and Solubility Effects

- Hydroxy vs. Methoxy : The hydroxy group in the target compound enhances water solubility and hydrogen bonding compared to methoxy analogs, which are more lipophilic .

- Carboxylic Acid Group : The 4-carboxylic acid moiety enables salt formation and chelation with metal ions, relevant for metalloenzyme targeting .

Biological Activity

6-Hydroxy-2-methylquinoline-4-carboxylic acid, a member of the quinoline family, has garnered attention for its diverse biological activities. With the molecular formula , this compound features a hydroxyl group at the sixth position and a carboxylic acid group at the fourth position, which contribute to its unique chemical and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that quinoline derivatives can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The inhibition zones observed were comparable to standard antibiotics, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives of quinoline, including this compound, can inhibit cell proliferation in cancer cell lines. Specifically, compounds were tested against multidrug-resistant gastric carcinoma cells, revealing significant inhibition of P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes involved in DNA replication and repair, which is crucial for its anticancer effects. Additionally, the compound's structure allows it to act as an efflux inhibitor for P-gp, enhancing the efficacy of other therapeutic agents .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Pseudomonas aeruginosa and Klebsiella pneumoniae |

| Anticancer | Inhibits proliferation in cancer cell lines; affects P-glycoprotein activity |

| Mechanism | Inhibits DNA replication enzymes; acts as a P-gp efflux inhibitor |

Case Studies and Research Findings

- Antimicrobial Study : A study highlighted the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated significant inhibition zones against tested pathogens, supporting its potential use in antibiotic formulations .

- Anticancer Evaluation : In another research project, synthesized quinoline derivatives were tested against multidrug-resistant gastric carcinoma cell lines. The findings revealed that certain derivatives exhibited lower cytotoxicity while effectively inhibiting P-gp, suggesting their potential as adjuncts in cancer therapy .

- Mechanistic Insights : A detailed investigation into the mechanism of action showed that this compound interacts with key enzymes involved in cellular processes, which could explain its diverse biological activities. This opens avenues for further exploration in drug development targeting similar pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Hydroxy-2-methylquinoline-4-carboxylic acid, and what purity considerations are critical in its preparation?

- Methodological Answer : The Pfitzinger reaction is a widely used method for synthesizing quinoline derivatives. This involves condensation of isatin with a ketone (e.g., phenylacetic acid) in an alkaline medium (e.g., sodium acetate). Post-synthetic purification steps, such as recrystallization or column chromatography, are essential to achieve >95% purity, particularly for biological assays. Reaction intermediates should be monitored via TLC or HPLC to minimize byproducts .

- Key Parameters : Yield optimization (e.g., temperature control at 60–80°C) and solvent selection (e.g., ethanol for recrystallization) .

Q. How can analytical techniques (e.g., NMR, MS) be applied to characterize this compound?

- Methodological Answer :

- NMR : H NMR can confirm substituent positions (e.g., hydroxyl at C6, methyl at C2) via characteristic shifts: aromatic protons (δ 7.1–8.5 ppm), hydroxyl (δ 10–12 ppm), and carboxylic acid (δ 12–13 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHNO: 204.0662).

- FT-IR : Confirms functional groups (e.g., O–H stretch at 3200–3500 cm, C=O at 1680–1720 cm) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the carboxylic acid group. Periodic purity checks via HPLC are advised for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test bases like triethylamine vs. sodium hydroxide to improve cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility.

- Kinetic Studies : Use in-situ FT-IR or reaction calorimetry to identify rate-limiting steps (e.g., cyclization vs. carboxylation) .

- Troubleshooting : Low yields may result from competing side reactions (e.g., over-oxidation of hydroxyl groups); reducing agents (e.g., NaSO) can mitigate this .

Q. How do structural modifications (e.g., substituent variations) affect the biological activity of quinoline-4-carboxylic acid derivatives?

- Methodological Answer :

- Comparative SAR Studies : Replace the C6 hydroxyl with methoxy (as in ) or amino () groups to assess antimicrobial potency against Gram-positive vs. Gram-negative bacteria.

- Enzyme Assays : Test inhibitory effects on DNA gyrase (IC values) to correlate substituent electronegativity with target binding .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Compare predicted vs. observed regioselectivity in electrophilic substitution reactions (e.g., nitration at C5 vs. C7).

- Experimental Validation : Use isotopic labeling (e.g., C NMR) to track reaction pathways. Discrepancies may arise from solvent effects or transition-state stabilization not modeled in silico .

Q. How can metal coordination chemistry expand the applications of this compound?

- Methodological Answer :

- Complex Synthesis : React with transition metals (e.g., Cu, Fe) under basic conditions. The carboxylic acid and hydroxyl groups act as bidentate ligands, forming octahedral complexes.

- Antibacterial Screening : Compare MIC values of free ligand vs. metal complexes to identify synergy (e.g., Cu-complexes show enhanced activity against S. aureus) .

Emerging Research Directions

Q. What role could this compound play in developing metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : Use the carboxylic acid group to anchor the ligand onto metal nodes (e.g., Zr, Al). Test MOF porosity via BET analysis and catalytic efficiency in model reactions (e.g., CO reduction). Stability under thermal or aqueous conditions is a key challenge .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetics?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.